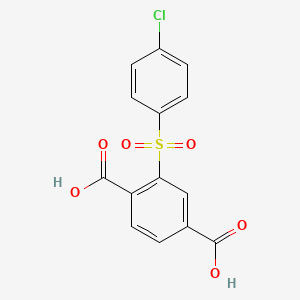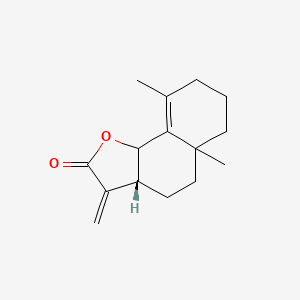
(+)-Frullanolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Frullanolide is a naturally occurring sesquiterpene lactone found in various plant species, particularly in liverworts. It is known for its diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The compound’s unique structure and biological activities make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Frullanolide involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of a precursor molecule followed by oxidation and lactonization to form the sesquiterpene lactone structure. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from natural sources, such as liverworts, using solvents like ethanol or methanol. The extracted compound is then purified using techniques like chromatography. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(+)-Frullanolide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring or other functional groups.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(+)-Frullanolide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study sesquiterpene lactone synthesis and reactivity.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Medicine: Research focuses on its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: this compound is explored for its potential use in pharmaceuticals and natural product-based insecticides.
Mechanism of Action
The mechanism of action of (+)-Frullanolide involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cell proliferation. The compound’s lactone ring is believed to play a crucial role in its biological activity by forming covalent bonds with target proteins.
Comparison with Similar Compounds
(+)-Frullanolide is compared with other sesquiterpene lactones, such as parthenolide and artemisinin. While all these compounds share a similar lactone ring structure, this compound is unique in its specific biological activities and molecular targets. Other similar compounds include:
Parthenolide: Known for its anti-inflammatory and anticancer properties.
Artemisinin: Widely used as an antimalarial agent.
Costunolide: Exhibits anti-inflammatory and anticancer activities.
Properties
CAS No. |
40776-40-7 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
(3aR)-5a,9-dimethyl-3-methylidene-4,5,6,7,8,9b-hexahydro-3aH-benzo[g][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O2/c1-9-5-4-7-15(3)8-6-11-10(2)14(16)17-13(11)12(9)15/h11,13H,2,4-8H2,1,3H3/t11-,13?,15?/m1/s1 |
InChI Key |
PJPHIAMRKUNVSU-NUYPLMSZSA-N |
Isomeric SMILES |
CC1=C2C3[C@H](CCC2(CCC1)C)C(=C)C(=O)O3 |
Canonical SMILES |
CC1=C2C3C(CCC2(CCC1)C)C(=C)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




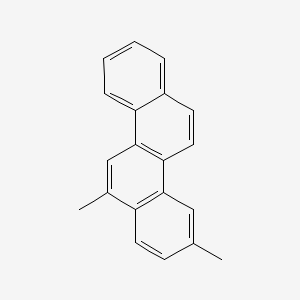
![N-[3-(2-Hydroxyethanesulfonyl)-4-methoxyphenyl]-3-oxobutanamide](/img/structure/B14653198.png)
![2-[(Chloroacetyl)oxy]ethyl cyclohex-3-ene-1-carboxylate](/img/structure/B14653201.png)
![4-[(E)-(5-Bromopyridin-2-yl)diazenyl]-6-methylbenzene-1,3-diamine](/img/structure/B14653205.png)

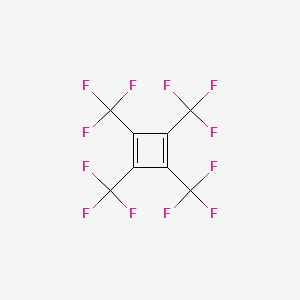

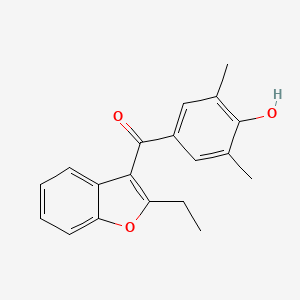

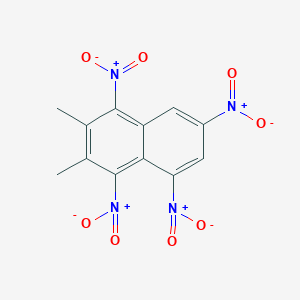
![2-Methyl-1-nitro-4-[(2-nitrophenyl)sulfanyl]benzene](/img/structure/B14653228.png)
